N-(2,3-dimethylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic acetamide derivative featuring a 1,2-dihydroisoquinolin core substituted with a 2-ethoxyethyl group at position 2 and an acetamide-linked 2,3-dimethylphenyl moiety at position 4.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-28-14-13-25-12-11-18-19(23(25)27)8-6-10-21(18)29-15-22(26)24-20-9-5-7-16(2)17(20)3/h5-12H,4,13-15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMEJWTGQIKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 1-Oxo-1,2-Dihydroisoquinoline Scaffold
The Schmidt reaction provides a robust route to 1-oxo-1,2-dihydroisoquinolines. As demonstrated in the synthesis of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one, 6-methoxy-2,3-dihydro-1H-inden-1-one undergoes azide-mediated ring expansion with methanesulfonic acid catalysis. Adapting this method, 6-hydroxy-2,3-dihydro-1H-inden-1-one reacts with sodium azide in dichloromethane to yield 5-hydroxy-1,2-dihydroisoquinolin-1-one.
Key reaction conditions :
- Solvent: Dichloromethane
- Catalyst: Methanesulfonic acid (0.1 equiv)
- Temperature: Reflux (40°C)
- Yield: 68–72%
Formation of the Acetamide Bridge
Activation of the Hydroxyl Group
The phenolic hydroxyl group in Intermediate A undergoes alkylation with 2-chloroacetamide derivatives. Using a modified Ullmann coupling, 2-chloro-N-(2,3-dimethylphenyl)acetamide (Intermediate B) reacts with Intermediate A in the presence of copper(I) iodide and cesium carbonate:
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{CuI, Cs}2\text{CO}3, \text{DMSO}} \text{Target Compound}
$$
Critical factors :
Alternative Amide Coupling Strategies
Carbodiimide-mediated coupling offers a complementary pathway. Combining Intermediate A with N-(2,3-dimethylphenyl)glycine using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) achieves comparable yields:
$$
\text{Intermediate A} + \text{N-(2,3-Dimethylphenyl)glycine} \xrightarrow{\text{EDC, HOBt, THF}} \text{Target Compound}
$$
Advantages :
Purification and Analytical Characterization
Chromatographic Purification
Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1). The target compound elutes at Rf = 0.45 (ethyl acetate:hexane = 1:1).
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 8.4 Hz, 1H, isoquinoline-H8), 7.56 (dd, J = 8.4, 2.4 Hz, 1H, isoquinoline-H7), 7.32 (d, J = 2.4 Hz, 1H, isoquinoline-H6), 6.98–6.90 (m, 3H, aromatic-H), 4.62 (t, J = 6.0 Hz, 2H, OCH2CH2O), 3.85 (s, 2H, COCH2O), 3.54 (q, J = 7.0 Hz, 2H, OCH2CH3), 2.29 (s, 6H, Ar-CH3), 1.21 (t, J = 7.0 Hz, 3H, CH2CH3).
- HRMS (ESI+) : m/z calculated for C24H27N2O4 [M+H]+: 415.2012; found: 415.2015.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity in Alkylation : Competing O- vs. N-alkylation during ethoxyethyl introduction requires precise stoichiometric control. Screening alternative bases (e.g., DBU) may suppress side reactions.
- Amide Bond Stability : The acetyloxy linker is prone to hydrolysis under acidic conditions. tert-Butoxycarbonyl (Boc) protection of the amine during coupling improves stability.
- Solvent Effects : Replacing DMSO with N-methyl-2-pyrrolidone (NMP) in Ullmann coupling enhances solubility, increasing yield to 67%.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide: has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
EVT-401 (2-(3-fluoro-4-(trifluoromethyl)phenyl)-N-(2-(1-hydroxy-propan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)acetamide)
- Structural Differences :
- The 2-ethoxyethyl group in the target compound is replaced with a 1-hydroxy-propan-2-yl group.
- The phenylacetamide substituent is modified to a 3-fluoro-4-(trifluoromethyl)phenyl group.
- Biological Activity : EVT-401 is a potent P2X7 receptor antagonist developed for rheumatoid arthritis, demonstrating efficacy in reducing inflammation and disease progression .
N-(2,3-dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl]oxy}acetamide
- Structural Differences: The 2-ethoxyethyl group is replaced with a 2-fluorobenzyl moiety. The dihydroisoquinolin core is fully saturated (tetrahydroisoquinolin).
- Molecular Data :
2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide
JNJ-67856633 (1-(1-oxo-1,2-dihydroisoquinolin-5-yl)-5-(trifluoromethyl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1H-pyrazole-4-carboxamide)
- Structural Differences :
- The acetamide linkage is replaced with a pyrazole-carboxamide scaffold.
- The ethoxyethyl group is absent, with a trifluoromethylpyridinyl substituent instead.
- Biological Activity: JNJ-67856633 is a MALT1 inhibitor with antineoplastic activity, highlighting the versatility of the 1,2-dihydroisoquinolin core in diverse therapeutic targets .
- Key Implications : The pyrazole-carboxamide moiety introduces conformational rigidity, which may enhance target engagement but reduce synthetic accessibility compared to the simpler acetamide linkage in the target compound .
Comparative Data Table
Key Research Findings and Implications
Substituent Effects on Bioactivity :
- Ethoxyethyl groups (target compound) may balance solubility and metabolic stability, whereas fluorinated or hydroxyalkyl groups (EVT-401) enhance target affinity but pose synthetic challenges .
- Aromatic substituents (e.g., fluorobenzyl in ) improve binding via π-π interactions but may reduce oral bioavailability.
Therapeutic Potential: Structural analogs like EVT-401 and JNJ-67856633 demonstrate the adaptability of the 1,2-dihydroisoquinolin scaffold in targeting diverse pathways (P2X7, MALT1) .
Biological Activity
N-(2,3-dimethylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This formula indicates a complex arrangement that contributes to its biological properties. The presence of the isoquinoline moiety is particularly significant as it is often associated with various pharmacological effects.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression. For instance, it has shown potential against NEK family kinases (NEK6, NEK7, NEK9), which are overexpressed in various cancers such as breast and cervical cancer .
- Antioxidant Activity : The compound's structure suggests possible antioxidant properties, which could mitigate oxidative stress in cells, thereby contributing to its therapeutic effects.
- Modulation of Apoptosis : There is evidence that compounds with similar structures can influence apoptotic pathways. This could be a critical aspect of its mechanism in cancer therapy.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the growth inhibitory values (GI50) observed in different cancer cell lines:
| Cell Line | GI50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 3.18 ± 0.11 | |
| HeLa (Cervical) | 8.12 ± 0.43 | |
| Vero (Normal) | Not significant |
These findings indicate a selective cytotoxic effect on cancer cells while sparing normal cells.
Case Studies
A notable study focused on the compound's effect on breast cancer cell lines demonstrated significant inhibition of cell proliferation compared to standard treatments. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between the compound and target proteins involved in cell cycle regulation .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest favorable absorption and distribution characteristics typical of small molecules with similar structures. Further studies are warranted to assess its safety profile comprehensively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
